
2-(3-Bromophenoxy)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Bromophenoxy)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 83164-82-3 . It has a molecular weight of 294.1 . The IUPAC name for this compound is 2-(3-bromophenoxy)nicotinic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-(3-Bromophenoxy)pyridine-3-carboxylic acid” is 1S/C12H8BrNO3/c13-8-3-1-4-9(7-8)17-11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) .Physical And Chemical Properties Analysis
“2-(3-Bromophenoxy)pyridine-3-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 294.1 .Applications De Recherche Scientifique
Interaction with Biological Ligands
The electronic system of biologically important ligands, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, is influenced by the interaction with metals. Studies using various spectroscopic techniques and quantum mechanical calculations have shown a correlation between the perturbation of the electronic system of ligands and the position of metals in the periodic table. This understanding is crucial for predicting the reactivity and stability of complex compounds and their interactions with biological targets, like cell receptors or essential cell components (Lewandowski et al., 2005).
Applications in Drug Synthesis and Biomaterials
Phosphonic acids, structurally related to carboxylic acids like 2-(3-Bromophenoxy)pyridine-3-carboxylic acid, find extensive use in various domains due to their bioactive properties and ability to form stable complexes. They are utilized in drug synthesis, bone targeting, design of supramolecular materials, surface functionalization, and as phosphoantigens. The methods of synthesis from different precursors, including dialkyl phosphonates and phosphonodiamide, emphasize their flexibility and pivotal role in research fields encompassing chemistry, biology, and physics (Sevrain et al., 2017).
Environmental and Analytical Applications
The structure of benzophenones, which are chemically similar to 2-(3-Bromophenoxy)pyridine-3-carboxylic acid, has raised concerns about their environmental impact and reproductive toxicity. Studies in humans and animals have shown that exposure to high levels of such compounds can result in adverse effects on birth weight and gestational age in humans, and on reproductive parameters in animals. This highlights the importance of understanding the environmental and health implications of similar compounds (Ghazipura et al., 2017).
Biotechnological and Chemical Applications
Lactic acid, structurally related to carboxylic acids, is a precursor for a variety of chemicals produced through fermentative routes. The versatility of lactic acid, highlighted through its use in the synthesis of pyruvic acid, acrylic acid, and lactate ester, underscores the potential of carboxylic acids in biotechnological applications. This includes the production of biodegradable polymers and other valuable chemicals via both chemical and biotechnological routes, emphasizing the importance of carboxylic acids in green chemistry (Gao et al., 2011).
Safety and Hazards
The safety information for “2-(3-Bromophenoxy)pyridine-3-carboxylic acid” includes several hazard statements: H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(3-bromophenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-3-1-4-9(7-8)17-11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXPNVONZCQENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

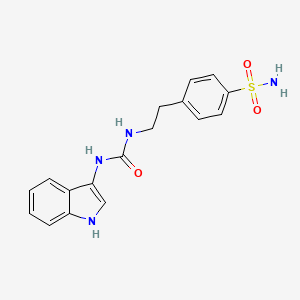
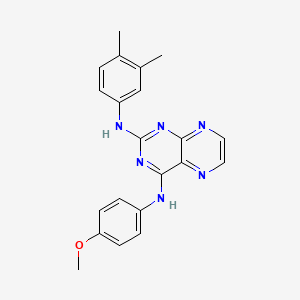
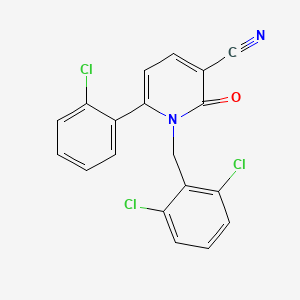
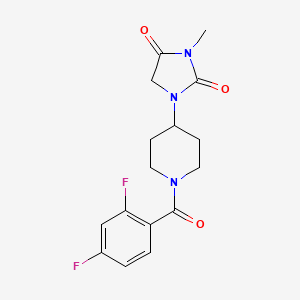
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2417419.png)
![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)

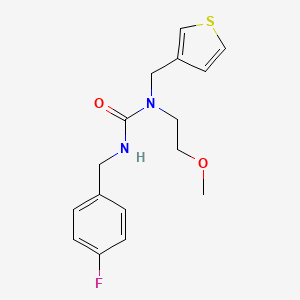
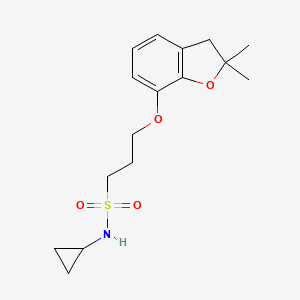
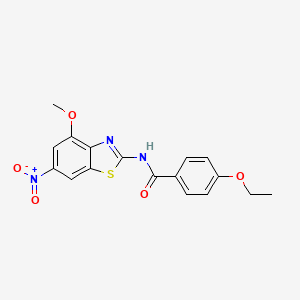

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)
